2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a difluoromethylated compound . Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds has been studied extensively . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds have been studied . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Scientific Research Applications
Fluorination Reagents and Selectivity
One application of compounds similar to 2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the development of selective fluorination reagents. A study by L’Heureux et al. (2010) discusses crystalline fluorinating agents that are more stable and easier to handle than previous reagents. These agents can convert alcohols to alkyl fluorides and carbonyls to gem-difluorides, with enhanced selectivity and reduced side products compared to older fluorinating agents (L’Heureux et al., 2010).
Polymer Synthesis
The compound is also relevant in polymer synthesis. Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a similar monomer, which resulted in polymers with narrow molecular weight distribution and high regioregularity. This process is crucial for producing high-quality polymers used in various applications (Yokozawa et al., 2011).
Photoredox Catalysis
In the field of photoredox catalysis, compounds like this compound play a significant role. Koike and Akita (2016) highlighted the use of photoredox catalysis in radical reactions for efficient and selective radical fluoromethylation, which is crucial in the synthesis of organofluorine compounds, particularly in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
High-Voltage Battery Applications
In the realm of energy storage, fluorinated compounds demonstrate potential in developing electrolyte solvents for high-voltage lithium-ion batteries. Wang et al. (2016) synthesized fluorosilane compounds that showed promising properties as high-voltage and thermally stable electrolyte co-solvents, indicating the potential of similar fluorinated compounds in battery technology (Wang et al., 2016).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound are used in synthesizing novel compounds with potential applications in materials science and medicinal chemistry. For example, Das et al. (2015) synthesized boron-containing stilbene derivatives, which have applications in liquid crystal display technology and neurodegenerative disease therapy (Das et al., 2015).
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry . The incorporation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . The use of difluoromethylated compounds in drug design and discovery is expected to increase .
Mechanism of Action
Target of Action
The compound “2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is primarily used in the field of organic synthesis, particularly in difluoromethylation processes . The primary targets of this compound are carbon atoms in various oxidation states (sp, sp2, sp3), as well as oxygen, nitrogen, and sulfur atoms . The compound is used to form X–CF2H bonds, where X represents the aforementioned atoms .
Mode of Action
The compound interacts with its targets through a process known as difluoromethylation, which involves the formation of X–CF2H bonds . This process has seen significant advancements in recent years, with the development of metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .
Biochemical Pathways
It is known that these processes have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Result of Action
The primary result of the action of this compound is the formation of X–CF2H bonds, where X is a carbon atom in various oxidation states or an oxygen, nitrogen, or sulfur atom . This enables the synthesis of a wide range of difluoromethylated compounds, which have applications in various fields, including pharmaceuticals .
properties
IUPAC Name |
2-[3-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYLSFTVOCECOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
627526-04-9 | |
Record name | 2-[3-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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